molecular formula C16H15BrN2O2 B2543581 N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide CAS No. 316138-90-6

N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide

Cat. No. B2543581
CAS RN: 316138-90-6
M. Wt: 347.212
InChI Key: FJXZOKDMWBWBQU-WOJGMQOQSA-N
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Description

The compound "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" is a member of the hydrazide chemical family, which is known for its potential pharmacological activities. The hydrazide compounds have been studied for their antiplasmodial properties, particularly against strains of Plasmodium falciparum, the causative agent of malaria. These compounds have shown potent in vitro activity and some in vivo efficacy in malaria models .

Synthesis Analysis

The synthesis of hydrazide compounds typically involves the condensation of an aldehyde with a hydrazide. For example, a related compound was synthesized by refluxing an acid-catalyzed reaction of a triazole-carbohydrazide and an aldehyde in ethanol . Another similar compound was prepared through the condensation of a benzaldehyde derivative with an amino-dihydro-pyrazolone in ethanol/acetic acid under reflux . These methods suggest that the synthesis of "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" would likely follow a similar pathway, involving the condensation of a 5-bromo-2-hydroxybenzaldehyde with a suitable hydrazide under reflux conditions.

Molecular Structure Analysis

The molecular structure of hydrazide compounds is characterized by the presence of a hydrazide group (–CO–NH–NH2) and often includes additional functional groups that can influence the compound's properties and activity. For instance, the crystal structure of a related compound showed an E configuration with the phenyl and benzohydrazide units on opposite sides of the C=N double bond, and the dihedral angle between the benzene rings was reported . This suggests that "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" would also exhibit a similar configuration, which could be confirmed by techniques such as X-ray diffraction.

Chemical Reactions Analysis

Hydrazide compounds can participate in various chemical reactions, primarily due to the reactivity of the hydrazide moiety. The presence of a C=N double bond and adjacent functional groups can lead to intramolecular and intermolecular hydrogen bonding, which can influence the compound's stability and reactivity . The bromo and hydroxy substituents on the benzylidene moiety may also participate in reactions, potentially leading to further derivatization or interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide compounds are influenced by their molecular structure. For example, the presence of hydroxy groups can contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds. The bromo substituent can add to the compound's density and influence its reactivity. The antioxidant activity of a related compound was assessed using ABTS and DPPH free radical scavenging assays, indicating that these compounds can have significant radical scavenging properties . This suggests that "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" may also possess similar antioxidant properties, which could be quantified using similar assays.

Scientific Research Applications

1. Biological Activities and DNA Interaction

N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide and its derivatives have been studied for various biological activities. A study demonstrated that these compounds exhibit significant antibacterial, antifungal, antioxidant, and cytotoxic activities. They also interact with Salmon sperm DNA, primarily through an intercalation mode of interaction, and show effectiveness against the alkaline phosphatase enzyme (Sirajuddin, Uddin, Ali, & Tahir, 2013).

2. Urease Inhibition

In another study, N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide derivatives were synthesized and tested for their urease inhibitory activities. The oxovanadium(V) complex derived from this compound showed notable inhibition of Helicobacter pylori urease, suggesting potential applications in addressing gastrointestinal issues related to the bacteria (Qu et al., 2015).

3. Antioxidant Properties

A specific derivative, 3,5-dihydroxy-N′-(5-bro-2-hydroxybenzylidene)benzohydrazide hydrate, has been synthesized and characterized. Its antioxidant properties were assessed, and it showed significant free radical scavenging abilities, comparable to known antioxidants (Sun et al., 2012).

4. Catalytic Properties

Studies have also focused on the catalytic properties of complexes derived from this compound. These complexes have shown effectiveness as catalysts in various reactions, including oxidation reactions, suggesting their potential utility in industrial and environmental applications (Peng, 2016).

5. Antimicrobial Activity

Several studies have synthesized oxidovanadium(V) complexes with hydrazone ligands derived from N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide. These complexes demonstrated effective antibacterial activity against common pathogens like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, highlighting their potential in medical and pharmaceutical applications (Qian, 2019).

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-14-7-8-15(20)13(10-14)11-18-19-16(21)9-6-12-4-2-1-3-5-12/h1-5,7-8,10-11,20H,6,9H2,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXZOKDMWBWBQU-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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